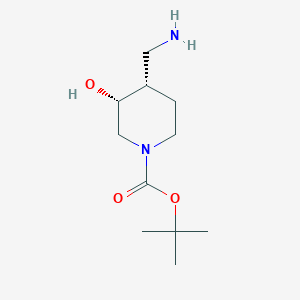
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Chiou et al. (2010) reported the synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives, including structures similar to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, using Rh-catalyzed cyclohydrocarbonylation. They highlighted the diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure through X-ray crystallographic analysis (Chiou, Lin, & Liang, 2010).
Synthesis of Related Compounds
- Liang and Datta (2005) described the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, showcasing the importance of chiral templates in the synthesis of nonproteinogenic cyclic alpha-amino acids, which are structurally related to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (Liang & Datta, 2005).
- Golovin et al. (1978, 1975) explored the reduction of cis-3-cyano-4-hydroxypiperidines to produce compounds like cis-3-aminomethyl-4-hydroxypiperidines, highlighting the conversion of these compounds into various esters and derivatives (Golovin et al., 1978), (Golovin et al., 1975).
Catalytic and Bioreductive Applications
- Chen et al. (2017) demonstrated the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a structurally similar compound, using a carbonyl reductase from Kluyveromyces marxianus. This research highlights the potential for industrial-scale production of such compounds (Chen et al., 2017).
Mechanistic Aspects in Reactions
- Lemen et al. (2009) investigated the influence of hydroxylamine conformation on stereocontrol in Pd-catalyzed reactions, which is relevant for understanding the synthesis and applications of compounds like cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (Lemen, Giampietro, Hay, & Wolfe, 2009).
Supramolecular Chemistry Applications
- Konda et al. (2014) discussed the use of β-amino acid-based peptides, including compounds structurally similar to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, in the formation of self-supporting gels for applications like oil spill recovery (Konda, Maity, Rasale, & Das, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



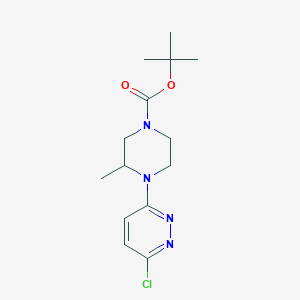


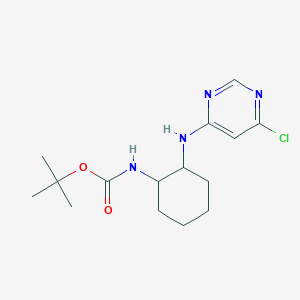
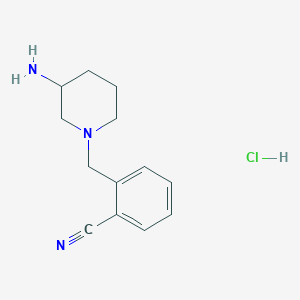
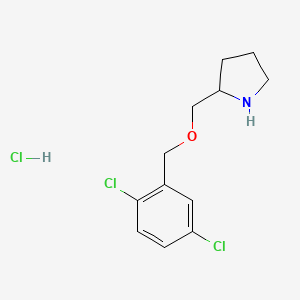

![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)
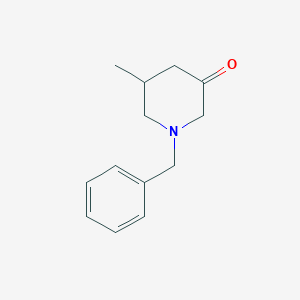

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
